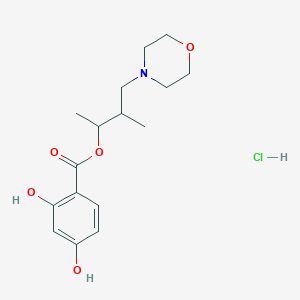
(3-Methyl-4-morpholin-4-ylbutan-2-yl) 2,4-dihydroxybenzoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-4-morpholin-4-ylbutan-2-yl) 2,4-dihydroxybenzoate;hydrochloride is a complex organic compound that combines a morpholine ring with a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-morpholin-4-ylbutan-2-yl) 2,4-dihydroxybenzoate;hydrochloride typically involves the esterification of 2,4-dihydroxybenzoic acid with (3-Methyl-4-morpholin-4-ylbutan-2-ol) in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-morpholin-4-ylbutan-2-yl) 2,4-dihydroxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, (3-Methyl-4-morpholin-4-ylbutan-2-yl) 2,4-dihydroxybenzoate;hydrochloride is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Methyl-4-morpholin-4-ylbutan-2-yl) 2,4-dihydroxybenzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
- 3-Methoxy-4-(morpholin-4-yl)aniline
- Dichloroaniline
Uniqueness
Compared to similar compounds, (3-Methyl-4-morpholin-4-ylbutan-2-yl) 2,4-dihydroxybenzoate;hydrochloride stands out due to its unique combination of a morpholine ring and a benzoate ester. This structure provides distinct reactivity and stability, making it valuable for various applications.
Properties
IUPAC Name |
(3-methyl-4-morpholin-4-ylbutan-2-yl) 2,4-dihydroxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5.ClH/c1-11(10-17-5-7-21-8-6-17)12(2)22-16(20)14-4-3-13(18)9-15(14)19;/h3-4,9,11-12,18-19H,5-8,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYVAFGKXZDGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(C)OC(=O)C2=C(C=C(C=C2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,2-DIMETHYLOXAN-4-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-4-ONE](/img/structure/B4947903.png)
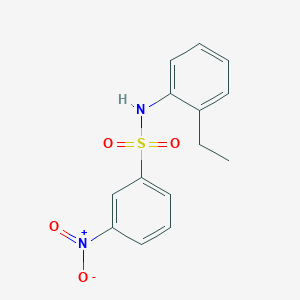
![(3Z)-3-[(4-bromophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B4947920.png)
![5-[[2-[(4-Bromophenyl)methoxy]-5-chlorophenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4947925.png)
![{3-(2,4-difluorobenzyl)-1-[(3-methoxyphenyl)acetyl]-3-piperidinyl}methanol](/img/structure/B4947928.png)
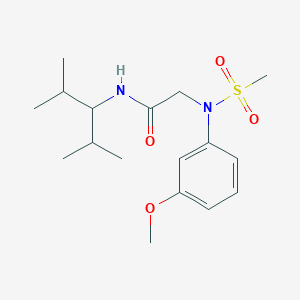
![4-[(2-hydroxy-5-methylphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B4947941.png)
![2-phenyl-N-[2-[(2-phenylcyclopropanecarbonyl)amino]cyclohexyl]cyclopropane-1-carboxamide](/img/structure/B4947957.png)
![N-[3-acetamido-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4947961.png)
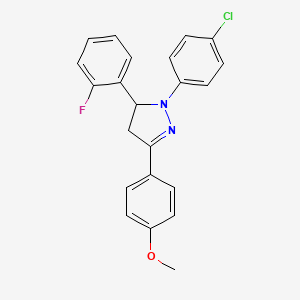
![7-ethyl-6-methyl-1-(1-naphthylmethyl)-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B4947976.png)
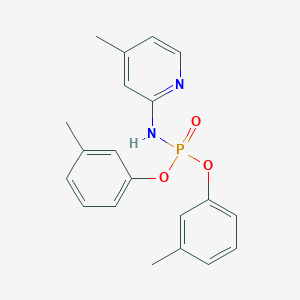

![N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4948003.png)
